molecular formula C21H24ClNO2 B165183 6-(3,3-Diphenylpropyl)guvacine CAS No. 134420-91-0

6-(3,3-Diphenylpropyl)guvacine

Cat. No. B165183
M. Wt: 357.9 g/mol
InChI Key: FCCLVOJEINBTBU-UHFFFAOYSA-N
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Description

6-(3,3-Diphenylpropyl)guvacine, commonly known as BDPC, is a synthetic compound that belongs to the family of arylcyclohexylamines. It was first synthesized in the 1970s by a team of researchers at the University of California, Los Angeles (UCLA). BDPC has been studied extensively for its potential applications in various fields, including neuroscience and pharmacology.

Mechanism Of Action

BDPC acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and memory formation. BDPC binds to a specific site on the receptor, known as the PCP site, and prevents the binding of the neurotransmitter glutamate. This results in a decrease in the activity of the NMDA receptor and a decrease in the influx of calcium ions into the neuron.

Biochemical And Physiological Effects

BDPC has been shown to have a number of biochemical and physiological effects. In animal models, BDPC has been shown to decrease locomotor activity and increase pain threshold. BDPC has also been shown to have anxiolytic and antidepressant effects, as well as anti-inflammatory effects. BDPC has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in neuronal survival and plasticity.

Advantages And Limitations For Lab Experiments

One advantage of using BDPC in lab experiments is its specificity for the NMDA receptor. BDPC binds to a specific site on the receptor, which allows for the selective modulation of NMDA receptor activity. However, one limitation of using BDPC in lab experiments is its potential toxicity. BDPC has been shown to have neurotoxic effects in animal models, which may limit its use in certain experiments.

Future Directions

For the study of BDPC include the development of more selective and potent NMDA receptor antagonists, investigation of its role in the treatment of neurological and psychiatric disorders, and the development of new methods for its synthesis.

Synthesis Methods

The synthesis of BDPC involves the reaction of 3,3-diphenylpropylamine with 2-aminoindane in the presence of a reducing agent such as lithium aluminum hydride. The reaction yields BDPC as a white crystalline powder with a melting point of 150-152°C. The purity of BDPC can be further enhanced by recrystallization from an appropriate solvent.

Scientific Research Applications

BDPC has been extensively studied for its potential applications in various fields of scientific research. In neuroscience, BDPC has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. BDPC has also been shown to have anxiolytic and antidepressant effects in animal models. In pharmacology, BDPC has been studied for its potential use as a tool compound to study the function of the NMDA receptor.

properties

CAS RN

134420-91-0

Product Name

6-(3,3-Diphenylpropyl)guvacine

Molecular Formula

C21H24ClNO2

Molecular Weight

357.9 g/mol

IUPAC Name

2-(3,3-diphenylpropyl)-1,2,3,6-tetrahydropyridine-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C21H23NO2.ClH/c23-21(24)18-11-12-19(22-15-18)13-14-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-11,19-20,22H,12-15H2,(H,23,24);1H

InChI Key

FCCLVOJEINBTBU-UHFFFAOYSA-N

SMILES

C1C=C(CNC1CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl

Canonical SMILES

C1C=C(CNC1CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl

synonyms

6-(3,3-diphenylpropyl)guvacine
6-DDPG

Origin of Product

United States

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